

An In-Depth Technical Guide to 3-Fluoroisoquinoline for Advanced Research

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Compound of Interest

Compound Name: 3-Fluoroisoquinoline

Cat. No.: B1619788

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This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with **3-Fluoroisoquinoline**. It moves beyond basic data to provide actionable insights into its properties, synthesis, characterization, and applications, with a focus on the causal reasoning behind experimental choices.

Core Molecular and Physical Properties

3-Fluoroisoquinoline is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as altered basicity and metabolic stability.^{[1][2]} Its fundamental properties are summarized below.

Property	Value	Source(s)
Chemical Formula	C ₉ H ₆ FN	[3][4][5][6]
Molecular Weight	147.15 g/mol	[3][4][6]
Exact Mass	147.048427 g/mol	[4]
CAS Number	396-29-2	[3][4][5][7]
Boiling Point	~266 °C at 760 mmHg	[4][5][6]
Density	~1.216 g/cm ³	[4][5]
Refractive Index	~1.614	[4][5]

These properties are critical for designing experimental conditions, from solvent selection for reactions and chromatography to predicting the compound's behavior in physiological environments. The high boiling point, for instance, suggests that purification by distillation requires vacuum conditions to prevent thermal decomposition.

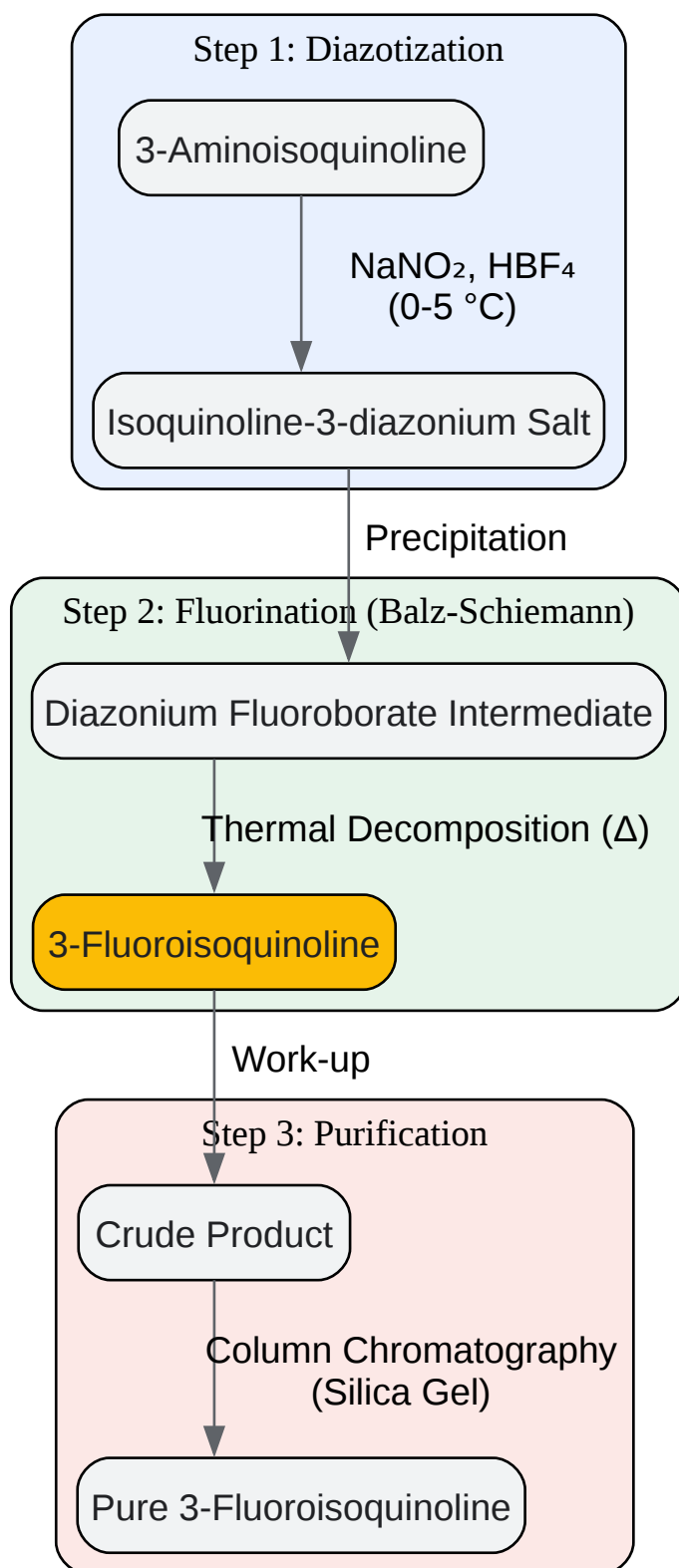
Synthesis and Mechanistic Considerations

The synthesis of fluorinated isoquinolines is a non-trivial process that often requires specialized reagents and reaction pathways. While specific, high-yield syntheses for the 3-fluoro isomer are not abundantly detailed in readily available literature, general strategies for producing fluorinated isoquinolines can be adapted. A common conceptual approach involves the introduction of the fluorine atom onto a pre-formed isoquinoline or precursor ring system.

One established method for creating fluorinated aromatic systems is the Balz-Schiemann reaction, which proceeds via a diazonium fluoroborate salt. This approach offers a reliable, albeit sometimes low-yielding, pathway.

Conceptual Synthesis Workflow: Balz-Schiemann Approach

The following workflow illustrates a logical, multi-step synthesis path starting from a commercially available precursor, 3-aminoisoquinoline. The choice of this pathway is dictated by the need to precisely control the position of the fluorine substituent.



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Caption: Conceptual workflow for the synthesis of **3-Fluoroisoquinoline**.

Experimental Protocol: Step-by-Step Methodology

- Diazotization:
 - Dissolve 3-aminoisoquinoline in an aqueous solution of fluoroboric acid (HBF_4) at a reduced temperature (typically 0-5 °C) to maintain the stability of the reactants.
 - Slowly add a solution of sodium nitrite (NaNO_2) dropwise. The causality here is critical: slow addition prevents a dangerous exothermic reaction and ensures the complete formation of the diazonium salt intermediate.[8] This reaction forms the key diazonium fluoroborate salt, which often precipitates from the solution.
- Fluorination:
 - Isolate the precipitated diazonium fluoroborate salt by filtration.
 - Gently heat the isolated salt. This thermal decomposition is the core of the Balz-Schiemann reaction, releasing nitrogen gas and forming the aryl-fluorine bond to yield crude **3-Fluoroisoquinoline**.
- Purification:
 - The crude product is then subjected to a standard aqueous work-up to remove inorganic byproducts.
 - Final purification is typically achieved via column chromatography on silica gel, using a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure product.

This self-validating protocol relies on the distinct physical properties of the intermediate (precipitation) and final product (chromatographic mobility) to ensure isolation and purity.

Spectroscopic Characterization

Structural confirmation of **3-Fluoroisoquinoline** is unequivocally achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Technique	Expected Observations
^1H NMR	Aromatic protons will exhibit complex splitting patterns. The protons closest to the fluorine atom will show coupling (J-coupling) to the ^{19}F nucleus.
^{19}F NMR	A single resonance is expected, confirming the presence of one unique fluorine environment. Its chemical shift provides information about the electronic environment of the C-F bond. [9]
^{13}C NMR	The carbon atom directly bonded to fluorine (C3) will show a large one-bond carbon-fluorine coupling constant (^1JCF), typically >200 Hz. Other nearby carbons will show smaller two- and three-bond couplings. [9]
Mass Spec.	The molecular ion peak (M^+) should correspond to the exact mass of the molecule (147.0484).

The interplay between ^1H , ^{19}F , and ^{13}C NMR is particularly powerful for confirming the precise location of the fluorine atom on the isoquinoline scaffold.[\[9\]](#)

Applications in Drug Discovery and Development

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[\[10\]](#)[\[11\]](#) The introduction of a fluorine atom can significantly enhance a molecule's pharmacological profile by:

- **Modulating pKa:** Affecting the compound's ionization state at physiological pH.
- **Improving Metabolic Stability:** Blocking sites susceptible to oxidative metabolism by Cytochrome P450 enzymes.
- **Enhancing Binding Affinity:** The fluorine can participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins.[\[1\]](#)[\[2\]](#)

Logical Flow of 3-Fluoroisoquinoline in a Drug Discovery Cascade

Caption: Role of **3-Fluoroisoquinoline** as a building block in drug discovery.

This compound serves as a valuable starting material or scaffold for creating more complex molecules aimed at various therapeutic targets, including kinases, proteases, and GPCRs, which are implicated in diseases ranging from cancer to neurological disorders.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Safety, Handling, and Storage

As a research chemical, **3-Fluoroisoquinoline** requires careful handling in a controlled laboratory environment.

- **Hazard Identification:** The compound may be harmful if swallowed, toxic in contact with skin, and cause skin and eye irritation.[\[13\]](#)
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[\[14\]](#)[\[15\]](#)
- **Handling:** Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[\[14\]](#)[\[15\]](#)
- **Storage:** Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Recommended storage temperature is often 2-8°C.[\[6\]](#)[\[7\]](#)
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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